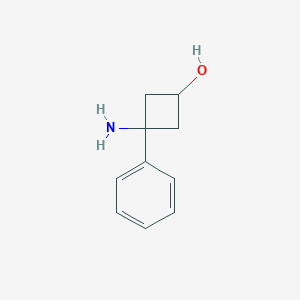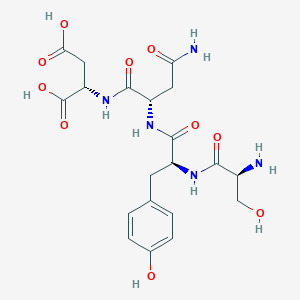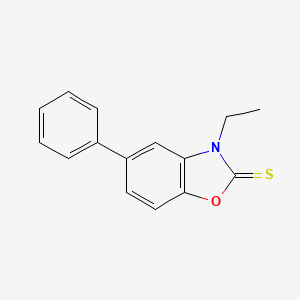
Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyclohexyl group attached to a cyclopentadienyl ring, which is further bonded to a dimethylsilane group with a chlorine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane typically involves the reaction of cyclohexylcyclopentadienyl lithium with dimethylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified using standard techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkoxides or amines, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents like tetrahydrofuran (THF) at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of alkoxy- or amino-substituted silanes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of different silanes depending on the reducing agent used.
Wissenschaftliche Forschungsanwendungen
Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug delivery systems due to its unique structure.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Wirkmechanismus
The mechanism by which Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to participate in a wide range of chemical reactions. The cyclohexyl and cyclopentadienyl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloro(chloromethyl)dimethylsilane
- Dichlorodimethylsilane
- Chlorodimethylsilane
Uniqueness
Chloro(3-cyclohexylcyclopenta-2,4-dien-1-yl)dimethylsilane is unique due to the presence of both cyclohexyl and cyclopentadienyl groups, which provide distinct steric and electronic properties. This makes it different from other similar compounds that may only have simpler alkyl or aryl groups attached to the silicon atom .
Eigenschaften
CAS-Nummer |
675882-69-6 |
|---|---|
Molekularformel |
C13H21ClSi |
Molekulargewicht |
240.84 g/mol |
IUPAC-Name |
chloro-(3-cyclohexylcyclopenta-2,4-dien-1-yl)-dimethylsilane |
InChI |
InChI=1S/C13H21ClSi/c1-15(2,14)13-9-8-12(10-13)11-6-4-3-5-7-11/h8-11,13H,3-7H2,1-2H3 |
InChI-Schlüssel |
HMSOIMZDUARLAL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1C=CC(=C1)C2CCCCC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)

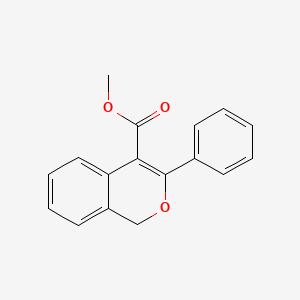
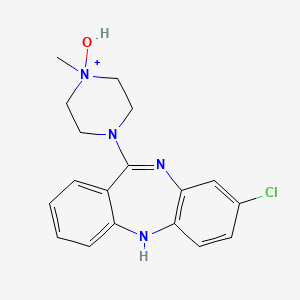
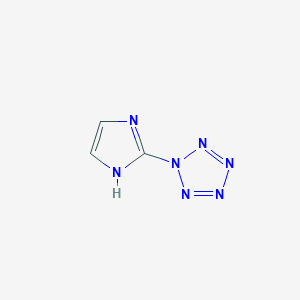
![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)

![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
